molecular formula C7H8ClF3 B1351062 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane CAS No. 4265-28-5

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane

Cat. No.: B1351062
CAS No.: 4265-28-5
M. Wt: 184.58 g/mol
InChI Key: GNDCVAZGIZYWFY-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane is an organofluorine compound with the molecular formula C7H8ClF3. This compound is characterized by the presence of trifluoromethyl, chloro, methyl, and vinyl groups attached to a cyclobutane ring. It is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,2-trifluoro-2-chloro-3-methylcyclobutane with a vinylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles for substitution, oxidizing agents like peroxides for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane involves its interaction with molecular targets through its functional groups. The trifluoromethyl and chloro groups can participate in various chemical interactions, while the vinyl group can undergo polymerization or other reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane can be compared with similar compounds such as:

    1,1,2-Trifluoro-2-chloro-3-methylcyclobutane: Lacks the vinyl group, leading to different reactivity and applications.

    1,1,2-Trifluoro-2-chloro-3-vinylcyclobutane: Lacks the methyl group, affecting its chemical properties and uses.

    1,1,2-Trifluoro-3-methyl-3-vinylcyclobutane: Lacks the chloro group, resulting in different chemical behavior

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity that are valuable in various applications .

Properties

IUPAC Name

2-chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3/c1-3-5(2)4-6(9,10)7(5,8)11/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCVAZGIZYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1(F)Cl)(F)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380372
Record name 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-28-5
Record name 2-Chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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